molecular formula C21H16ClN7O3 B6553860 6-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040676-88-7

6-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B6553860
CAS RN: 1040676-88-7
M. Wt: 449.8 g/mol
InChI Key: RWYAEVULPRWMQR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-oxadiazole ring, a phenyl ring, and a triazolopyrimidinone ring. These types of compounds are often studied for their potential biological activities .

Scientific Research Applications

Anticancer Properties

The unique chemical structure of this triazole derivative makes it a potential candidate for cancer therapy. Researchers have explored its effects on various cancer cell lines, including breast cancer, hepatocellular carcinoma, and colorectal carcinoma . Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are warranted.

Antimicrobial Activity

Triazole compounds exhibit diverse antimicrobial properties. In particular, this compound may inhibit the growth of bacteria (e.g., B. megaterium, S. aureus, E. coli, P. aeruginosa) and fungi (e.g., A. niger) . Understanding its mode of action and optimizing its efficacy against multidrug-resistant pathogens is crucial.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied as a potential drug, the mechanism of action would be how it interacts with biological systems to produce its effects .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as studies to better understand its physical and chemical properties .

properties

IUPAC Name

6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN7O3/c1-2-31-16-8-6-15(7-9-16)29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)13-4-3-5-14(22)10-13/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYAEVULPRWMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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